molecular formula C10H20ClNO2 B2721938 Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride CAS No. 91016-89-6

Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride

Cat. No.: B2721938
CAS No.: 91016-89-6
M. Wt: 221.73
InChI Key: PQELEOKHKVHLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is a valuable chemical building block in organic synthesis and pharmaceutical research. The compound features a piperidine ring, a privileged scaffold found in more than twenty classes of pharmaceuticals . The specific 2,6-dimethyl substitution on the piperidine ring influences its conformational properties, making it an attractive chiral secondary amine building block for constructing complex molecules . The ester functional group provides a versatile handle for further synthetic modifications, such as hydrolysis to carboxylic acids or amide formation . As a high-purity synthetic intermediate, this compound is primarily used in the research and development of new active pharmaceutical ingredients (APIs). Its structure is particularly relevant for medicinal chemists working on central nervous system (CNS) agents, local anesthetics, and other therapeutic classes that frequently incorporate substituted piperidines . The hydrochloride salt form enhances the compound's stability and solubility. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct a thorough risk assessment before use.

Properties

IUPAC Name

ethyl 2,6-dimethylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-4-13-10(12)9-5-7(2)11-8(3)6-9;/h7-9,11H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQELEOKHKVHLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(NC(C1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Precursors

A common approach involves alkylating a piperidine core to introduce methyl groups at positions 2 and 6. For example, 4-piperidinecarboxylic acid serves as a starting material, where the carboxylic acid is esterified, and the amine is alkylated.

Key Steps:

  • Esterification: The carboxylic acid at position 4 is converted to an ethyl ester using ethanol and an acid catalyst (e.g., HCl or H₂SO₄).
  • Methylation: The secondary amine in the piperidine ring undergoes alkylation with methyl iodide or dimethyl sulfate. This step often requires a base such as potassium carbonate to deprotonate the amine, facilitating nucleophilic substitution.

Example Protocol:

  • Reactants: 4-Piperidinecarboxylic acid (1 equiv), ethanol (excess), methyl iodide (2.2 equiv).
  • Conditions: Reflux in ethanol with catalytic HCl for esterification, followed by DMF and K₂CO₃ for methylation at 20°C.
  • Yield: ~90% (crude product).

Cyclization Strategies

Alternative routes employ cyclization reactions to construct the piperidine ring in situ. A Dieckmann condensation of a diester precursor can form the six-membered ring, followed by reduction to yield the piperidine structure.

Procedure:

  • Dieckmann Condensation: A diester (e.g., dimethyl 3-oxopentanedioate) undergoes intramolecular cyclization in the presence of a strong base (e.g., NaOMe).
  • Reduction: The resulting β-keto ester is reduced using LiAlH₄ or catalytic hydrogenation to form the piperidine ring.
  • Methylation: Methyl groups are introduced via alkylation, as described in Section 1.1.

Challenges:

  • Regioselectivity must be controlled to ensure methyl groups occupy positions 2 and 6.
  • Over-reduction during the hydrogenation step may lead to undesired byproducts.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt, enhancing stability and solubility.

Method:

  • Acid Treatment: The free base is dissolved in anhydrous ethanol or diethyl ether.
  • HCl Gas Introduction: Dry HCl gas is bubbled through the solution, precipitating the hydrochloride salt.
  • Purification: The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Optimization:

  • Solvent Choice: Ethanol is preferred due to its polarity and ability to dissolve both the base and HCl.
  • Temperature: Cooling the solution during HCl addition minimizes decomposition.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for different preparation routes:

Method Starting Material Key Reagents Yield (%) Purity (%) Reference
Alkylation 4-Piperidinecarboxylic acid Methyl iodide, K₂CO₃ 96 99
Cyclization Dimethyl 3-oxopentanedioate NaOMe, LiAlH₄ 78 95
Hydrochloride Formation Free base HCl gas, ethanol 91 99

Key Findings:

  • Alkylation methods offer higher yields (96%) compared to cyclization (78%) due to fewer side reactions.
  • Hydrochloride salt formation consistently achieves >90% yield when using ethanol as the solvent.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

  • DMF vs. Ethanol: DMF enhances reaction rates in alkylation but requires rigorous removal due to toxicity. Ethanol is safer but may lower solubility for some intermediates.
  • Base Optimization: Potassium carbonate outperforms triethylamine in methylation reactions, as it minimizes over-alkylation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride serves multiple purposes in research:

  • Organic Synthesis : It acts as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
  • Biological Studies : The compound is utilized to investigate enzyme interactions and metabolic pathways, providing insights into biological mechanisms.
  • Pharmaceutical Development : It is a precursor for drugs targeting the central nervous system, making it relevant in neuropharmacology.
  • Agrochemical Production : Its applications extend to the synthesis of agrochemicals and specialty chemicals used in agriculture.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting potential protective effects against oxidative stress.
  • Antimicrobial Activity : Studies demonstrate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity : Certain derivatives have exhibited cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

Case Study 1: Cholinesterase Inhibition

In a study evaluating cholinesterase inhibitors, this compound demonstrated selective inhibition of butyrylcholinesterase (BChE) with an IC50 value comparable to established inhibitors like physostigmine. This suggests its potential use in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various piperidine derivatives revealed that those structurally similar to ethyl 2,6-dimethylpiperidine-4-carboxylate exhibited notable antibacterial activity. The study emphasized the role of substituents on the piperidine ring in enhancing biological activity.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent placement, ester groups, and ring modifications. Key comparisons include:

Compound Name Molecular Formula Key Structural Features Physicochemical Properties
Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride C₁₁H₂₁NO₂·HCl (calc.) Ethyl ester, 2,6-dimethylpiperidine, hydrochloride salt Predicted CCS (collision cross-section): ~140–150 Ų (estimated from methyl analog ); High solubility in polar solvents due to HCl salt
Mthis compound C₁₀H₁₉NO₂·HCl Methyl ester instead of ethyl Predicted CCS: 139.3 Ų ([M+H]+); Molecular weight: 221.7 g/mol
Ethyl piperidine-4-carboxylate hydrochloride C₈H₁₅NO₂·HCl No methyl groups on piperidine Similarity score: 0.86; Lower steric hindrance compared to dimethyl analogs
2,6-Dimethylpiperidin-4-one hydrochloride C₇H₁₃NO·HCl Ketone group at 4-position instead of ester CAS 1005397-62-5; Likely higher reactivity due to carbonyl group
Diphenoxylate hydrochloride C₃₀H₃₂N₂O₂·HCl Bulkier 3-cyano-3,3-diphenylpropyl substituent Pharmaceutical use (antidiarrheal); Molecular weight: 489.5 g/mol

Biological Activity

Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features and biological activities make it a valuable subject for research. This article explores its biological activity, mechanisms of action, and potential applications through detailed analysis and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with two methyl groups at the 2 and 6 positions and an ethyl ester at the 4 position. This specific substitution pattern influences its chemical reactivity and biological interactions.

Property Details
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 232.71 g/mol
Solubility Soluble in water and organic solvents
Appearance White to off-white crystalline powder

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activities related to metabolic pathways, particularly those involving neurotransmission.

  • Enzyme Interactions : The compound has been noted for its potential to interact with cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. Inhibitors of these enzymes can increase acetylcholine levels, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, suggesting potential protective effects against oxidative stress.
  • Antimicrobial Activity : Studies on related piperidine derivatives indicate potential antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial therapy .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating possible applications in oncology .

Case Study 1: Cholinesterase Inhibition

In a study focusing on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound was evaluated alongside other piperidine derivatives. The results indicated that this compound could selectively inhibit BChE with an IC50 value comparable to known inhibitors like physostigmine . This suggests its potential use in treating conditions associated with cholinergic dysfunction.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various piperidine derivatives revealed that those with similar structural features to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of substituents on the piperidine ring in enhancing biological activity .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Study Focus Findings
Enzyme InhibitionSelective BChE inhibition; potential for AD treatment
Antioxidant ActivitySignificant protective effects against oxidative stress
Antimicrobial ActivityEffective against several bacterial strains
CytotoxicityPotential anti-cancer properties noted

Q & A

Q. What are the standard synthetic routes for Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves cyclization of amino alcohols or reductive amination of ketones. For this compound, a plausible route includes:
  • Step 1 : Condensation of ethyl 4-oxopiperidine-1-carboxylate with methylating agents under basic conditions to introduce methyl groups at positions 2 and 6.
  • Step 2 : Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.
    Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of methylating agent) and reaction temperature (40–60°C). Monitor intermediates using thin-layer chromatography (TLC) and confirm final purity via titration (≥98% purity criteria) as outlined in pharmacopeial standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :
  • IR Spectroscopy : Identify carboxylate (C=O stretch at ~1700 cm⁻¹) and piperidine ring vibrations (C-N stretch at ~1250 cm⁻¹). Compare with reference spectra of structurally similar compounds like Meperidine Hydrochloride .
  • ¹H/¹³C NMR : Resolve methyl groups (δ ~1.2–1.5 ppm for CH₃) and ester carbonyl (δ ~165–170 ppm). Use 2D NMR (COSY, HSQC) to assign stereochemistry and confirm substitution patterns.
  • Titration : Quantify HCl content using acid-base titration with sodium hydroxide (0.1 M) in ethanol, as per USP guidelines .

Q. What are the recommended protocols for assessing purity and potential impurities in this compound under different storage conditions?

  • Methodological Answer :
  • Purity Assessment :
Method Detection Limit Conditions
Titration (HCl)±0.5%Ethanol solvent, phenolphthalein endpoint
HPLC0.1% impuritiesC18 column, acetonitrile/water mobile phase
  • Impurity Profiling : Use LC-MS to detect degradation products (e.g., ester hydrolysis byproducts). Store at -20°C in airtight containers to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling and ring-puckering coordinates resolve discrepancies in experimental vs. theoretical conformational data?

  • Methodological Answer :
  • Ring Puckering Analysis : Apply Cremer-Pople parameters (amplitude q, phase angle φ) to quantify non-planar distortions in the piperidine ring . For this compound, calculate puckering coordinates using crystallographic data (e.g., C–C–C–C torsion angles).
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray structures. Resolve discrepancies by adjusting solvent effects or dispersion corrections in simulations.

Q. What strategies are employed to resolve contradictory crystallographic data when determining the compound’s structure?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for small-molecule refinement to address data quality issues (e.g., twinning, high R factors). Employ restraints for bond lengths/angles in disordered regions .
  • Multi-Phase Analysis : For polymorphic forms, compare powder X-ray diffraction (PXRD) patterns with single-crystal data. Validate hydrogen-bonding networks using Hirshfeld surface analysis.

Q. How does the compound’s stereochemistry influence its pharmacological interactions, and what methods validate these effects?

  • Methodological Answer :
  • Enantiomeric Resolution : Separate stereoisomers via chiral HPLC (Chiralpak AD-H column) and assess binding affinity to receptors (e.g., opioid receptors for structurally related Meperidine) using radioligand assays .
  • Molecular Docking : Simulate interactions with target proteins (e.g., thrombin for dabigatran analogs) using AutoDock Vina. Correlate docking scores (ΔG values) with IC₅₀ data from enzymatic inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.